molecular formula C6H6N2O3 B085986 4-Amino-2-nitrophenol CAS No. 119-34-6

4-Amino-2-nitrophenol

Cat. No.: B085986
CAS No.: 119-34-6
M. Wt: 154.12 g/mol
InChI Key: WHODQVWERNSQEO-UHFFFAOYSA-N
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Description

4-Amino-2-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its dark red crystalline appearance and is commonly used in various industrial applications, including hair dyes and as an intermediate in the synthesis of other chemicals .

Mechanism of Action

Target of Action

4-Amino-2-nitrophenol is a derivative of nitrophenol compounds, which are used as intermediates in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives . The primary targets of this compound are phytopathogen fungi . It has been found to have fungicidal properties .

Mode of Action

The mode of action of this compound involves the replacement of the hydrogen atom in its amino group by different organic radicals . This replacement leads to an increase in fungicidal activity with respect to certain species of fungi . For instance, replacement of the hydrogen atom by an aldehyde group increases fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana . Similarly, replacement of the hydrogen atom by a ketone group increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .

Biochemical Pathways

It is known that the compound is a major metabolite of 2,4-dinitrophenol , which is used as a fungicide on wood

Pharmacokinetics

It is known that the compound is sensitive to oxidation upon prolonged exposure to air and is insoluble in water , which may affect its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is its fungicidal effect . The compound has been found to inhibit the growth of several species of phytopathogen fungi . .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to oxidation upon prolonged exposure to air , which could potentially affect its stability and efficacy. Furthermore, its insolubility in water could influence its distribution in the environment and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-2-nitrophenol are not fully understood. It is known that it can be involved in various biochemical reactions. For instance, it has been used in the determination of aminonitrophenols in hair dyes by differential pulse voltammetry and HPLC with electrochemical detection

Molecular Mechanism

It is known that the reduction of 4-Nitrophenol to this compound involves a four-electron and four-proton transfer process

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the reduction of 2,4-dinitrophenol using hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20 to 100°C. The pH of the solution is maintained below 9.5 during the reduction process . Other methods include the use of sulfur dioxide in the presence of iron filings or hydrazine in the presence of copper or iron powder .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using sulfidic reducing agents. These methods are optimized for higher yields and safety, minimizing the use of hazardous reactants and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen sulfide, sulfur dioxide, hydrazine.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Acid chlorides, acid anhydrides.

Major Products:

Scientific Research Applications

4-Amino-2-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitroaniline
  • 2-Amino-4-nitrophenol
  • 2-Hydroxy-5-nitroaniline

Comparison: 4-Amino-2-nitrophenol is unique due to the specific positioning of its amino and nitro groups on the phenol ring, which influences its reactivity and applications. Compared to 2-Amino-4-nitrophenol, it has different redox properties and substitution patterns, making it suitable for distinct industrial and research applications .

Properties

IUPAC Name

4-amino-2-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2
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InChI Key

WHODQVWERNSQEO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])O
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Molecular Formula

C6H6N2O3
Record name 4-AMINO-2-NITROPHENOL
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DSSTOX Substance ID

DTXSID6020064
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Molecular Weight

154.12 g/mol
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Physical Description

4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline]
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Boiling Point

110 °C at 12 mm Hg
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide
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Vapor Pressure

0.0000352 [mmHg]
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Color/Form

Dark-red plates or needles from water and ethanol

CAS No.

119-34-6
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Melting Point

261 °F (NTP, 1992), 131 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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